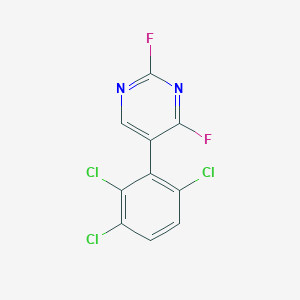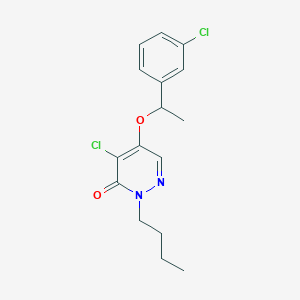![molecular formula C45H38F3O5P2PdS+3 B13094306 [Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© is a palladium complex featuring the chiral ligand ®-(+)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and water. This compound is often used in asymmetric catalysis due to its ability to induce chirality in the products of chemical reactions. The triflate (OTf) counterions help to stabilize the complex and enhance its solubility in various solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© typically involves the reaction of palladium(II) acetate with ®-(+)-BINAP in the presence of triflic acid. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation of the palladium complex. The resulting product is purified by recrystallization or chromatography to obtain the desired complex in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the highest quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: undergoes various types of reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, facilitating different catalytic cycles.
Reduction: The complex can be reduced back to palladium(0), which is active in many catalytic processes.
Substitution: Ligands in the complex can be substituted with other ligands, altering its reactivity and selectivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Such as potassium carbonate or sodium hydroxide, which can deprotonate ligands and facilitate substitution reactions.
Oxidants: Such as oxygen or hydrogen peroxide, which can oxidize the palladium center.
Reductants: Such as hydrogen gas or sodium borohydride, which can reduce the palladium center.
Major Products
The major products formed from reactions involving [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© depend on the specific reaction conditions and substrates used. In asymmetric catalysis, the products are often chiral molecules with high enantiomeric excess .
Applications De Recherche Scientifique
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in asymmetric hydrogenation, cross-coupling reactions, and other transformations to produce chiral molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism by which [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© exerts its effects involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The substrate undergoes oxidative addition to the palladium center, increasing its oxidation state.
Transmetalation: The substrate is transferred to another ligand, often facilitated by a base or nucleophile.
Reductive Elimination: The product is released from the palladium center, regenerating the active catalyst.
Comparaison Avec Des Composés Similaires
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: is unique due to its chiral ligand and high catalytic activity. Similar compounds include:
Palladium on carbon (Pd/C): Used in hydrogenation and coupling reactions but lacks the chiral induction of BINAP complexes.
Palladium(II) acetate: A common precursor in palladium catalysis but requires additional ligands for specific reactions.
Palladium(0) complexes: Active in various catalytic cycles but may lack the stability and selectivity of the BINAP complex.
These comparisons highlight the unique properties and advantages of [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© in asymmetric catalysis and other applications.
Propriétés
Formule moléculaire |
C45H38F3O5P2PdS+3 |
|---|---|
Poids moléculaire |
916.2 g/mol |
Nom IUPAC |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;palladium(2+);trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/C44H32P2.CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2-1(3,4)8(5,6)7;;;/h1-32H;(H,5,6,7);2*1H2;/q;;;;+2/p+1 |
Clé InChI |
GDGALXFBVSPUDD-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


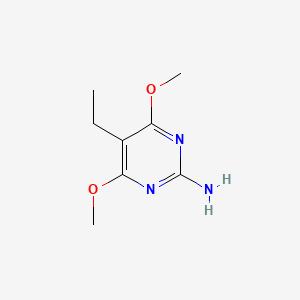
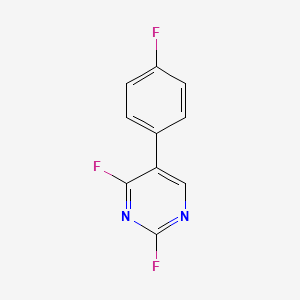
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
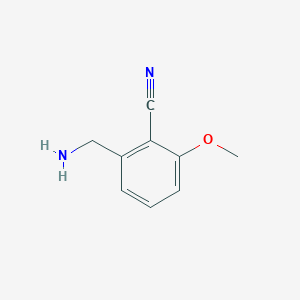
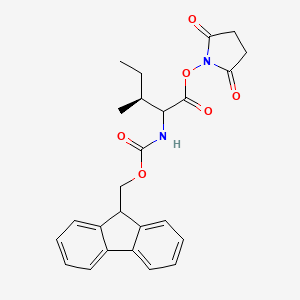
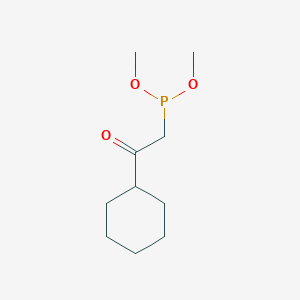

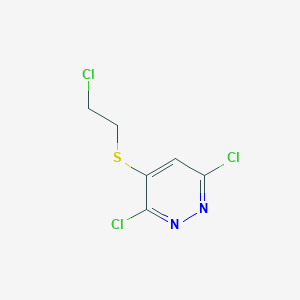
![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
